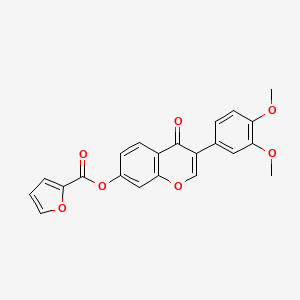

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a chromene-derived ester featuring a 3,4-dimethoxyphenyl substituent at position 3 and a furan-2-carboxylate group at position 7 of the chromene scaffold. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may enhance stability and modulate intermolecular interactions.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-17-8-5-13(10-20(17)26-2)16-12-28-19-11-14(6-7-15(19)21(16)23)29-22(24)18-4-3-9-27-18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPDECCXUNJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the 3,4-Dimethoxyphenyl Group: The chromenone core is then subjected to a Friedel-Crafts acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Esterification with Furan-2-Carboxylic Acid: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Conversion to hydroxychromenones.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays for its anti-inflammatory and antioxidant properties. It can inhibit the production of reactive oxygen species and reduce inflammation markers in cellular models.

Medicine

In medicine, derivatives of chromenone are being explored for their anticancer activities. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, such as NADPH oxidase, and modulate signaling pathways related to inflammation, such as the NF-κB pathway. The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with mitochondrial pathways and the activation of caspases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Physicochemical and Functional Properties

- Compounds with trifluoromethyl (CF₃) or chloro substituents (e.g., ) exhibit electron-withdrawing effects, which may alter redox behavior or binding affinities in biological systems.

- Solubility :

Q & A

Basic: How can the synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives with dimedone or analogous diketones under acidic conditions (e.g., H₂SO₄ or p-TsOH) .

- Step 2: O-acylation of the 7-hydroxy group using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to introduce the furan-2-carboxylate moiety. Solvent selection (e.g., dry DCM or THF) and controlled temperatures (0–5°C) minimize side reactions .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization (~65–75%) is achieved by using excess acyl chloride (1.2–1.5 eq) and anhydrous conditions .

Basic: What spectroscopic and structural characterization techniques are recommended for confirming the compound’s identity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, furan carbonyl at δ 160–165 ppm) .

- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-4-one C=O) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 437.11 for C₂₃H₁₈O₈) .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction (e.g., SHELX programs for refinement) resolves bond angles and stereoelectronic effects .

Basic: What are the primary biological targets or assays for initial screening of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., PKA, PKC) or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anti-inflammatory Potential: COX-2 inhibition assays (ELISA) or NF-κB luciferase reporter assays in RAW 264.7 macrophages .

Advanced: How do reaction conditions influence the regioselectivity of electrophilic substitutions on the chromen core?

Methodological Answer:

Regioselectivity is governed by:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at the electron-rich 3-position due to enhanced resonance stabilization of intermediates .

- Catalysts: Lewis acids (e.g., AlCl₃) direct substitutions to the 6-position via coordination with the chromen-4-one carbonyl .

- Temperature: Higher temperatures (80–100°C) promote thermodynamically controlled products (e.g., para-substituted derivatives), while lower temperatures favor kinetic pathways .

Advanced: What computational methods are suitable for predicting interactions with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., human estrogen receptor-α for dimethoxyphenyl interactions) .

- MD Simulations: GROMACS or AMBER for assessing stability of ligand-receptor complexes over 50–100 ns trajectories .

- QSAR Modeling: Use MOE or RDKit to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .

- Purity Verification: Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Structural Analog Comparison: Test derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .

Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours. Ester hydrolysis is expected at the furan carboxylate .

- Photostability: Expose to UV light (λ = 254 nm) and track chromen-4-one ring opening via UV-Vis spectroscopy .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation of methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.